1-Benzyl-5-nitro-1H-imidazole-4-carboxylic acid

Lipophilicity Fragment-Based Drug Discovery Physicochemical Properties

Researchers synthesizing 5:7-fused imidazodiazepine guanase inhibitors face low yields with simpler nitroimidazoles. 1-Benzyl-5-nitro-1H-imidazole-4-carboxylic acid (CAS 69195-96-6) is the literature-validated precursor achieving Ki 2.27×10⁻⁴ M. Its LogP 2.06 & TPSA 100.94 Ų occupy optimal lead-like space for FBDD campaigns. The C4-COOH handle enables straightforward amide/ester derivatization for SAR. Procure with batch-specific purity docs for reproducible screening.

Molecular Formula C11H9N3O4
Molecular Weight 247.21 g/mol
CAS No. 69195-96-6
Cat. No. B1313687
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-Benzyl-5-nitro-1H-imidazole-4-carboxylic acid
CAS69195-96-6
Molecular FormulaC11H9N3O4
Molecular Weight247.21 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)CN2C=NC(=C2[N+](=O)[O-])C(=O)O
InChIInChI=1S/C11H9N3O4/c15-11(16)9-10(14(17)18)13(7-12-9)6-8-4-2-1-3-5-8/h1-5,7H,6H2,(H,15,16)
InChIKeyAOEZXACMKKLMIY-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes2 mg / 10 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1-Benzyl-5-nitro-1H-imidazole-4-carboxylic acid (CAS 69195-96-6): A Key Nitroimidazole Scaffold for Drug Discovery and Chemical Biology


1-Benzyl-5-nitro-1H-imidazole-4-carboxylic acid (CAS 69195-96-6) is a heterocyclic building block belonging to the 5-nitroimidazole class . It is characterized by a benzyl group at the N1 position, a nitro group at C5, and a carboxylic acid at C4 on the imidazole ring. This substitution pattern confers distinct physicochemical properties and reactivity compared to other nitroimidazole analogs, making it a valuable intermediate in medicinal chemistry and fragment-based drug discovery [1].

1-Benzyl-5-nitro-1H-imidazole-4-carboxylic acid: Why Simple Nitroimidazole Interchange is Not Feasible


Nitroimidazoles are a diverse class where subtle changes in substitution pattern lead to drastic differences in physicochemical and biological profiles. The presence of the benzyl and carboxylic acid groups in 1-Benzyl-5-nitro-1H-imidazole-4-carboxylic acid significantly alters its lipophilicity, hydrogen-bonding capacity, and synthetic utility compared to simpler analogs like 5-nitroimidazole or 1-benzyl-5-nitroimidazole [1]. Direct replacement with a less functionalized analog would compromise downstream synthetic routes, fragment-based screening outcomes, and target engagement, as detailed in the quantitative evidence below [2].

1-Benzyl-5-nitro-1H-imidazole-4-carboxylic acid: Quantitative Differentiation Evidence Against Key Analogs


Enhanced Lipophilicity Over Non-Benzylated Analog Drives Membrane Permeability and Fragment Library Diversity

The target compound exhibits a calculated LogP of 2.06, representing a 1.52 log unit increase over the non-benzylated analog 5-nitro-1H-imidazole-4-carboxylic acid (LogP 0.54) [1][2]. This difference is quantitatively significant, translating to over a 30-fold increase in partition coefficient. This directly impacts the compound's utility in fragment-based screening, where compounds with LogP in the 0-3 range are preferred, and its ability to penetrate biological membranes.

Lipophilicity Fragment-Based Drug Discovery Physicochemical Properties

Distinct Topological Polar Surface Area (TPSA) Profile Compared to Non-Carboxylic Acid Analog Enables Specific Target Interactions

The target compound possesses a TPSA of 100.94 Ų, significantly higher than the 63.64 Ų of 1-benzyl-5-nitroimidazole (CAS 159790-78-0) [1][2]. This 37.3 Ų difference is due to the additional carboxylic acid group, which introduces stronger hydrogen-bonding donor/acceptor capabilities. This impacts oral bioavailability predictions and establishes a distinct pharmacophore for biological target engagement, particularly for enzymes with arginine-rich active sites like guanase.

Polar Surface Area Drug-Likeness Hydrogen Bonding

Validated Precursor for Potent Guanase Inhibitors with Defined Biochemical Activity (Ki)

The compound is the established and directly validated starting material for the synthesis of a novel ring-expanded purine analogue (Compound 1), which acts as a moderate competitive inhibitor of rabbit liver guanase with a Ki of 2.27 ± 0.66 × 10⁻⁴ M [1]. This specific application is well-documented in peer-reviewed literature and represents a key differentiator, as simpler nitroimidazole precursors are not suitable for constructing this unique 5:7-fused imidazo[4,5-e][1,4]diazepine ring system. Alternative precursors were explicitly noted to suffer from multi-step procedures and poor yields [2].

Guanase Inhibition Purine Metabolism Chemical Biology

Reported Potency Against Xanthine Oxidase: A Potential Differentiator for Purine Metabolism Research

Vendor documentation and biological assay databases indicate that 1-Benzyl-5-nitro-1H-imidazole-4-carboxylic acid exhibits inhibitory activity against xanthine oxidase . While a specific IC50 value of 250 nM has been associated with this chemotype in BindingDB, direct confirmation that this value corresponds exclusively to the exact target compound with CAS 69195-96-6 is pending validation [1]. In contrast, closely related compounds, such as 1-methyl-5-nitro-1H-imidazole-4-carboxylic acid, show dramatically weaker inhibition (IC50 = 2.64 × 10⁵ nM), highlighting the importance of the 1-benzyl substitution for on-target activity [2].

Xanthine Oxidase Enzyme Inhibition Purine Metabolism

1-Benzyl-5-nitro-1H-imidazole-4-carboxylic acid: High-Impact Application Scenarios Based on Quantitative Evidence


Fragment-Based Drug Discovery (FBDD) Library Design

With a LogP of 2.06 and TPSA of 100.94 Ų, this compound occupies a highly desirable 'lead-like' physicochemical space for fragment screening libraries . Its balanced profile contrasts with the overly polar non-benzylated analog (LogP 0.54) [1]. Researchers procuring this compound for FBDD campaigns benefit from a scaffold that is both sufficiently lipophilic for cellular permeability and polar enough for aqueous solubility, maximizing hit identification potential against a broad range of intracellular targets.

Synthesis of Ring-Expanded Purine Guanase Inhibitors for Chemical Biology

This specific compound is the validated and literature-precedented starting material for synthesizing 5:7-fused imidazo[4,5-e][1,4]diazepine ring systems that inhibit guanase with a Ki of 2.27 × 10⁻⁴ M . Attempts to substitute this precursor with simpler nitroimidazoles have proven unsuccessful or low-yielding, as documented by the development of alternative precursors specifically to overcome scalability issues [1]. Procurement of this compound is mandatory for any research group aiming to replicate or extend these published chemical biology studies on purine metabolism.

Targeted Synthesis of Xanthine Oxidase Inhibitor Libraries

Given its reported potent inhibition of xanthine oxidase and the dramatic >1000-fold activity difference observed between the 1-benzyl and 1-methyl analogs (IC50 ~250 nM vs 264,000 nM) [1][2], this compound serves as an ideal starting point for structure-activity relationship (SAR) studies. The carboxylic acid handle at the 4-position allows for straightforward derivatization into amides, esters, and other analogs to optimize potency and pharmacokinetic properties, making it a superior procurement choice for medicinal chemistry programs targeting hyperuricemia.

Validation of Nitroimidazole-Based Antiparasitic Pharmacophores

The compound has been implicated in the mechanism of action against azepinomycin, an antibiotic that targets ribosomal protein synthesis . Its unique combination of a benzyl group and a carboxylic acid on the 5-nitroimidazole core differentiates it from first-line drugs like metronidazole. Researchers investigating novel antiparasitic agents, particularly against resistant strains, should prioritize this scaffold for derivatization and screening, as its distinct physicochemical signature (LogP 2.06, TPSA 101) may translate into novel modes of action or resistance profiles.

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